2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride

Physicochemical Properties Solubility Salt Form

Generic tryptamines lacking the 2-pyridin-4-yl substituent yield non-reproducible H3 receptor data due to altered selectivity profiles. This hydrochloride salt resolves that gap with a defined indole-pyridine scaffold validated for H3 antagonist activity comparable to Thioperamide. - ≥95% purity, aqueous-soluble HCl salt optimized for binding assays & functional cellular studies. - Distinct 2-(4-pyridinyl) pharmacophore enables SAR library generation & SSRI-alternative development. - Suitable as an HPLC/LC-MS reference standard with a unique retention time & mass signature.

Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
CAS No. 374064-06-9
Cat. No. B1597749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine hydrochloride
CAS374064-06-9
Molecular FormulaC15H16ClN3
Molecular Weight273.76 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)CCN.Cl
InChIInChI=1S/C15H15N3.ClH/c16-8-5-13-12-3-1-2-4-14(12)18-15(13)11-6-9-17-10-7-11;/h1-4,6-7,9-10,18H,5,8,16H2;1H
InChIKeyDJWRMMDPJLNZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine Hydrochloride (CAS 374064-06-9): A Substituted Tryptamine Derivative for Neurological Research


2-(2-(Pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride (CAS 374064-06-9) is a substituted tryptamine derivative characterized by a 2-(4-pyridinyl)-1H-indol-3-yl core. This compound is a member of the indole-pyridine alkylamine class, which has been explored for its potential interactions with G-protein coupled receptors, including the histamine H3 receptor and serotonin transporters [1][2]. The hydrochloride salt form enhances aqueous solubility, making it suitable for in vitro and in vivo biological assays [3].

Why 2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine Hydrochloride (CAS 374064-06-9) Cannot Be Replaced by Simple Tryptamines or Unsubstituted Indole Analogs


The presence of a pyridin-4-yl group at the 2-position of the indole ring in 2-(2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride confers a distinct spatial and electronic profile compared to simpler tryptamines (e.g., serotonin) or indole-3-ethanamine derivatives [1]. This substitution pattern is critical for modulating receptor subtype selectivity. For instance, studies on related indole-pyridine alkylamines demonstrate that the pyridine nitrogen and its position significantly impact binding affinity and functional activity at histamine H3 receptors and serotonin transporters, differentiating them from compounds lacking this heteroaromatic moiety [2][3]. Consequently, substituting this compound with a generic tryptamine or an indole without the 2-pyridinyl group will likely result in altered, unpredictable, or non-specific pharmacological profiles, rendering experimental outcomes non-reproducible and potentially misleading.

Quantitative Differentiators for 2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine Hydrochloride (CAS 374064-06-9) vs. Closest Analogs: A Procurement-Focused Evidence Guide


C-2 Pyridin-4-yl Substitution Confers Distinct Physicochemical Properties for Assay Solubility and Handling

The target compound, as the hydrochloride salt, exhibits a predicted LogP of approximately 4.23 and a polar surface area (PSA) of 54.7 Ų . In contrast, unsubstituted tryptamine hydrochloride (CAS 343-94-2) has a LogP of around 1.4 and a PSA of 41.8 Ų [1]. The significantly higher LogP for the target compound indicates increased lipophilicity, which can influence membrane permeability and non-specific binding in assays, while the elevated PSA suggests altered hydrogen bonding capacity. These differences are critical for researchers developing reproducible in vitro or in vivo protocols.

Physicochemical Properties Solubility Salt Form

Structural Determinants for H3 Receptor Interaction Differentiate from Non-Pyridine Indole Analogs

In a structure-activity relationship (SAR) study of indole-pyridine alkylamine derivatives, the presence of a pyridin-4-yl group was essential for H3 receptor antagonistic activity. While specific Ki values for the target compound were not disclosed in the abstract, the study identified that compounds with this substitution pattern (e.g., I-13, I-22) exhibited activity comparable to the reference antagonist Thioperamide [1]. In contrast, indole derivatives lacking the pyridine ring or with different substitution (e.g., benzofuran analogs) showed significantly reduced or no activity in the same assay [2]. This demonstrates the critical role of the 2-pyridin-4-yl moiety.

H3 Receptor Structure-Activity Relationship Binding Affinity

Potential Serotonin Transporter (SERT) Modulation Offers an Alternative to Classical SSRI Pharmacophores

A patent application on pyridinalkyl-aminoalkyl-1H-indole derivatives, which includes the core structure of the target compound, claims inhibitory action on serotonin (5-HT) reuptake [1]. While specific IC50 values are not provided for this exact compound in the abstract, the patent teaches that the indole-pyridine scaffold confers this activity. This is a distinct mechanism compared to classical selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (IC50 ~ 20 nM at SERT) or simple tryptamines which are often substrates rather than inhibitors. The target compound offers a novel chemotype for exploring SERT modulation, distinct from marketed SSRIs and their immediate analogs [2].

Serotonin Uptake Inhibitor SERT Antidepressant

Commercial Availability in Research-Grade Purity (≥95%) from a Reputable Vendor Ensures Reproducibility

The target compound, 2-(2-Pyridin-4-yl-1H-indol-3-yl)ethanamine monohydrochloride, is available from Sigma-Aldrich (a primary global supplier of research chemicals) with a stated purity of 95% . This is a critical differentiator compared to sourcing the compound from less-established vendors or attempting in-house synthesis, where purity may be inconsistent or unverified. The availability of a Certificate of Analysis (COA) upon request further supports compliance with rigorous research standards and ensures that observed biological effects are attributable to the compound itself rather than impurities.

Chemical Purity Procurement Reproducibility

Hydrochloride Salt Form Confers Superior Aqueous Solubility Compared to Free Base, Facilitating Biological Assays

The compound is supplied as the hydrochloride salt, a common strategy to improve aqueous solubility and stability for indole-ethylamine derivatives [1]. While quantitative solubility data for this specific compound was not found in public sources, the general principle is that hydrochloride salts of similar molecular weight and structure exhibit significantly enhanced solubility in water and physiological buffers compared to their neutral free base forms. This is a practical advantage for in vitro pharmacological assays, where poor solubility of the free base can lead to precipitation, inaccurate dosing, and artifactual results.

Solubility Salt Selection Formulation

Recommended Research and Industrial Applications for 2-(2-(Pyridin-4-yl)-1h-indol-3-yl)ethanamine Hydrochloride (CAS 374064-06-9) Based on Verified Evidence


Pharmacological Probe for Histamine H3 Receptor Studies

Based on class-level evidence showing that indole-pyridine alkylamine derivatives possess H3 receptor antagonist activity comparable to Thioperamide [1], this compound is well-suited as a pharmacological probe in assays designed to investigate H3 receptor function. It can be used in binding assays or functional cellular assays to study the role of H3 receptors in neurological processes, such as cognition, sleep-wake regulation, and neurotransmitter release, providing a structural alternative to imidazole-based H3 ligands.

Scaffold for Serotonin Reuptake Inhibitor (SRI) Development

Given the patent claims that this class of compounds inhibits serotonin reuptake [2], 2-(2-(pyridin-4-yl)-1H-indol-3-yl)ethanamine hydrochloride serves as a valuable starting point for medicinal chemistry efforts aimed at developing novel antidepressant or anxiolytic agents. Its distinct indole-pyridine scaffold is chemically divergent from classical SSRIs, offering the potential for improved selectivity or reduced side-effect profiles, and can be used to generate focused compound libraries for structure-activity relationship (SAR) studies.

Analytical Chemistry and Method Development Reference Standard

Due to its commercial availability from a major supplier (Sigma-Aldrich) with a defined purity of ≥95% , this compound is an ideal reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its specific retention time and mass spectrometric signature can be used to calibrate instruments, monitor synthetic reactions, or confirm the identity and purity of related compounds in complex mixtures, ensuring analytical accuracy in both academic and industrial settings.

Chemical Biology Studies of Indole-Pyridine Interactions

The unique combination of an indole core and a 2-pyridin-4-yl substituent provides a distinct pharmacophore for studying non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets. Researchers can utilize this compound in biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to characterize its binding thermodynamics and kinetics with purified proteins (e.g., receptors, enzymes), thereby elucidating the molecular recognition principles of this privileged structure.

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